4-Isobornyl-2-methylcyclohexan-1-one
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Overview
Description
4-Isobornyl-2-methylcyclohexan-1-one is a chemical compound with the molecular formula C17H28O and a molar mass of 248.4 g/mol . It is known for its unique structure, which includes a cyclohexanone ring substituted with an isobornyl group and a methyl group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobornyl-2-methylcyclohexan-1-one typically involves the reaction of isoborneol with methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isobornyl-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Isobornyl-2-methylcyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isobornyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at position 2.
Isoborneol: A bicyclic monoterpenoid alcohol related to the isobornyl group in 4-Isobornyl-2-methylcyclohexan-1-one.
Uniqueness
This compound is unique due to its combination of an isobornyl group and a methylcyclohexanone structure. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
63779-21-5 |
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Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H28O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h11-14H,5-10H2,1-4H3 |
InChI Key |
CGSMXRDFGNFLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1=O)C2CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
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